1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl-
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Overview
Description
1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. The specific structure of 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- includes a benzimidazole core with a 2-methoxy-1-naphthalenyl azo group and a methyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- typically involves the condensation of ortho-phenylenediamine with various aldehydes or ketones. The reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The reaction mixture is usually heated and stirred to facilitate the formation of the benzimidazole ring. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-methyl-: A simpler benzimidazole derivative with a methyl group.
1H-Benzimidazole, 2-(1-methylethyl)-: Another benzimidazole derivative with an isopropyl group.
1H-Benzimidazole, 2-(methylthio)-: A benzimidazole derivative with a methylthio group.
Uniqueness
1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- is unique due to its specific structure, which includes a 2-methoxy-1-naphthalenyl azo group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2-methoxynaphthalen-1-yl)-(1-methylbenzimidazol-2-yl)diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-23-16-10-6-5-9-15(16)20-19(23)22-21-18-14-8-4-3-7-13(14)11-12-17(18)24-2/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBMOSFAZZGOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=C(C=CC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386022 |
Source
|
Record name | 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122351-31-9 |
Source
|
Record name | 1H-Benzimidazole, 2-[(2-methoxy-1-naphthalenyl)azo]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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